4-Chloropyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C5H3ClN2O2 |
|---|---|
Molecular Weight |
158.54 g/mol |
IUPAC Name |
4-chloropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChI Key |
NFJKHTKCVMRNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3-pyridazinecarboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:
3-Pyridazinecarboxylic acid+POCl3→4-Chloropyridazine-3-carboxylic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters and amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include 4-aminopyridazine-3-carboxylic acid, 4-thiopyridazine-3-carboxylic acid, and 4-alkoxypyridazine-3-carboxylic acid.
Oxidation and Reduction Reactions: Products include 4-chloropyridazine-3-methanol and 4-chloropyridazine-3-carboxamide.
Scientific Research Applications
4-Chloropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-Chloropyridazine-3-carboxylic Acid
Key Observations :
- Pyridazine vs. Pyridine : Pyridazine derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity due to two adjacent nitrogen atoms, enhancing solubility in polar solvents compared to pyridine analogs .
- Substituent Effects : Replacement of the carboxylic acid group with carboxamide (as in 3,6-Dichloropyridazine-4-carboxamide) reduces acidity and may improve membrane permeability in drug design .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated values based on pyridazine analogs.
Key Observations :
Key Observations :
Key Observations :
- Pyridazine carboxylic acids generally exhibit higher toxicity (e.g., skin corrosion, mutagenicity) compared to pyridine analogs, necessitating stringent handling protocols .
- Methyl and iodine substitutions in pyridine/pyrimidine derivatives reduce acute toxicity but may introduce environmental persistence concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
